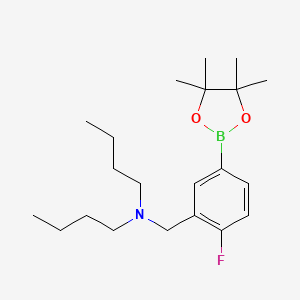

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester

Description

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C21H35BFNO2. It is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex molecules.

Properties

IUPAC Name |

N-butyl-N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35BFNO2/c1-7-9-13-24(14-10-8-2)16-17-15-18(11-12-19(17)23)22-25-20(3,4)21(5,6)26-22/h11-12,15H,7-10,13-14,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHGORXBLHFUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohols or amines.

Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Biological Activity

3-(N-Dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester (CAS Number: 2377608-08-5) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a fluorinated aromatic ring and a dibutylamino group, which may influence its interactions with biological targets. This article will explore the biological activity of this compound, including its mechanisms of action, applications in drug delivery systems, and relevant case studies.

Molecular Formula: CHBFNO

Molecular Weight: 363.32 g/mol

IUPAC Name: N-butyl-N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine

The compound is characterized by the presence of a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. This property is particularly useful in the development of glucose-responsive drug delivery systems.

- Enzyme Inhibition : Boronic acids often act as inhibitors of serine proteases and other enzymes by forming stable complexes with the active site residues. The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.

- Glucose Sensitivity : The compound's boronic acid functionality allows it to interact with glucose molecules, making it a candidate for glucose-sensitive drug delivery systems. This could be particularly beneficial in managing diabetes through controlled insulin release.

Applications in Drug Delivery

Recent studies have highlighted the use of boronic acid derivatives in creating smart drug delivery systems that respond to glucose levels. For example:

- Injectable Hydrogels : Research indicates that phenylboronic acid derivatives can be incorporated into hydrogel matrices that swell or shrink in response to glucose concentration changes. This property allows for the controlled release of therapeutic agents like insulin in diabetic patients .

Case Studies

- Glucose-Responsive Insulin Delivery : A study demonstrated that hydrogels incorporating this compound exhibited enhanced insulin release profiles in response to varying glucose concentrations compared to traditional delivery systems .

- Antitumor Activity : Preliminary investigations suggest that boronic acid derivatives may possess antitumor properties by inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth .

Table 1: Comparison of Biological Activities of Boronic Acid Derivatives

| Compound Name | Mechanism of Action | Application Area |

|---|---|---|

| This compound | Glucose-responsive drug delivery | Diabetes management |

| 4-Carboxyphenylboronic acid pinacol ester | Enzyme inhibition | Cancer therapy |

| 3-Fluoro-4-carboxyphenylboronic acid | Antitumor activity | Cancer therapy |

Table 2: Summary of Research Findings

Q & A

Basic: What are the standard synthetic routes for preparing 3-(N-dibutylamino)methyl-4-fluorophenylboronic acid pinacol ester?

The synthesis of boronic acid pinacol esters typically involves reacting the parent boronic acid with pinacol under dehydrating conditions. For example, analogous compounds like 3-carboxy-4-methoxyphenylboronic acid pinacol ester are synthesized via condensation of the boronic acid with pinacol, often using agents like molecular sieves or azeotropic water removal . For the target compound, functionalization of the phenyl ring with the N-dibutylamino-methyl group likely occurs prior to boronic ester formation. Key steps include:

- Protection of the boronic acid moiety as a pinacol ester to enhance stability.

- Optimization of reaction conditions (e.g., inert atmosphere, anhydrous solvents) to prevent hydrolysis.

- Purification via column chromatography or recrystallization under controlled humidity .

Basic: How can researchers purify and characterize this boronic ester effectively?

Purification often employs silica gel chromatography under inert conditions (argon/nitrogen) due to the compound’s potential sensitivity to moisture. Characterization methods include:

- NMR Spectroscopy : NMR can confirm boronic ester formation (expected peak near 30 ppm for pinacol esters). and NMR verify substituents on the phenyl ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.

- HPLC : To assess purity, especially for moisture-sensitive batches .

Intermediate: What are the key considerations for using this compound in Suzuki-Miyaura cross-coupling reactions?

Suzuki-Miyaura coupling requires transmetalation of the boronic ester to a palladium catalyst. Critical factors include:

- Base Selection : Carbonate or phosphate buffers (pH 7–9) facilitate hydrolysis of the pinacol ester to the reactive boronic acid intermediate .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF, THF) or aqueous mixtures are preferred.

- Substrate Compatibility : Steric hindrance from the N-dibutylamino-methyl group may slow coupling; optimizing ligand-to-palladium ratios (e.g., using SPhos or XPhos ligands) can improve yields .

Advanced: How can researchers address contradictions in reported reaction yields for analogous boronic esters?

Discrepancies often arise from differences in:

- Moisture Control : Trace water can hydrolyze the ester prematurely, reducing coupling efficiency. Use of activated molecular sieves or rigorous drying of reagents/solvents is critical .

- Catalyst Activation : Pre-activating Pd catalysts (e.g., with BuLi) may enhance reactivity for sterically hindered substrates .

- Reaction Monitoring : NMR or in situ UV-Vis (e.g., tracking HO-mediated boronic acid oxidation ) can clarify reaction progress and intermediate stability.

Advanced: What strategies enable chemoselective transformations of this boronic ester in complex systems?

Control of speciation (boronic acid vs. ester equilibrium) is key:

- pH Modulation : Mildly acidic conditions stabilize the boronic ester, while basic conditions promote hydrolysis for coupling .

- Protection/Deprotection : Selective deprotection of the pinacol group using NaIO (as in fluorescein-labeled boronic acid synthesis ) allows sequential functionalization.

- In Situ Trapping : Generating reactive intermediates (e.g., borinic esters via alkoxide trapping ) can bypass competing pathways.

Advanced: How does the N-dibutylamino-methyl substituent influence photophysical or material properties in polymer applications?

The amino group may:

- Enhance Solubility : Tertiary amines improve solubility in polar solvents, aiding polymer processing .

- Enable Post-Polymerization Modification : The amino group can serve as a site for quaternization or coordination chemistry.

- Impact Electronic Properties : Electron-donating effects may alter conjugation in π-extended systems, as seen in RAFT-synthesized boronic acid polymers .

Advanced: What are the challenges in achieving stereocontrol during allylboration reactions with this compound?

Steric bulk from the N-dibutylamino group may hinder E/Z selectivity. Strategies include:

- Intermediate Borinic Esters : Treating the pinacol ester with nBuLi and TFAA generates borinic esters, which improve E-selectivity in allylborations .

- Chiral Ligands : Employing enantiopure ligands (e.g., BINOL derivatives) could induce asymmetry, though this remains unexplored for tertiary amino-substituted substrates .

Advanced: How can researchers leverage this compound’s stability for long-term storage or iterative synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.